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molecular formula C12H11NO B016952 2,2-dimethyl-2H-chromene-6-carbonitrile CAS No. 33143-29-2

2,2-dimethyl-2H-chromene-6-carbonitrile

Cat. No. B016952
M. Wt: 185.22 g/mol
InChI Key: YDEQIYMIVRCVAH-UHFFFAOYSA-N
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Patent
US05502220

Procedure details

Under an argon atmosphere, 4-cyanophenol (0.186 g, 1.56 mmole), p-xylene (1 mL), the dioxolane prepared above (0.2 g, 1.56 mmole), and pyridine (0.12 mL, 1.56 mmole) were combined in that order. The mixture was heated to 140° C. (internal temperature). After 24 hours, the reaction mixture was diluted with ethyl acetate (3 mL) and washed with 10% hydrochloric acid. The organic layers were collected, washed with 1N sodium hydroxide, brine, dried over magnesium sulfate, and concentrated in vacuo to give the title compound as a dark brown oil (0.085 g, 30% yield).
Quantity
0.186 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Yield
30%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1)#[N:2].[CH3:10][C:11]1[CH:12]=CC(C)=[CH:15][CH:16]=1.O1CCOC1.N1C=CC=CC=1>C(OCC)(=O)C>[CH3:10][C:11]1([CH3:12])[CH:16]=[CH:15][C:5]2[CH:4]=[C:3]([C:1]#[N:2])[CH:8]=[CH:7][C:6]=2[O:9]1

Inputs

Step One
Name
Quantity
0.186 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)O
Name
Quantity
1 mL
Type
reactant
Smiles
CC=1C=CC(=CC1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1COCC1
Name
Quantity
0.12 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 10% hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The organic layers were collected
WASH
Type
WASH
Details
washed with 1N sodium hydroxide, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC1(OC2=C(C=C1)C=C(C=C2)C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.085 g
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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